molecular formula C7H6N2O3S B8666524 3,4-dihydro-2H-1lambda6,2,3-benzothiadiazine-1,1,4-trione

3,4-dihydro-2H-1lambda6,2,3-benzothiadiazine-1,1,4-trione

Cat. No.: B8666524
M. Wt: 198.20 g/mol
InChI Key: QBHOTDZUWLHTGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-2H-1lambda6,2,3-benzothiadiazine-1,1,4-trione is a heterocyclic compound with the molecular formula C7H6N2O3S. It is a member of the benzothiadiazine family, characterized by a benzene ring fused to a thiadiazine ring. This compound is known for its diverse pharmacological activities and has been the subject of extensive research in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1lambda6,2,3-benzothiadiazine-1,1,4-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with sulfur dioxide and an oxidizing agent to form the benzothiadiazine ring . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from 25°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-1lambda6,2,3-benzothiadiazine-1,1,4-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, thiol derivatives, and substituted benzothiadiazines, which can exhibit different pharmacological properties .

Scientific Research Applications

3,4-dihydro-2H-1lambda6,2,3-benzothiadiazine-1,1,4-trione has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its antihypertensive, antidiabetic, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1lambda6,2,3-benzothiadiazine-1,1,4-trione involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as aldose reductase, by binding to the active site and preventing substrate access. This inhibition can lead to therapeutic effects in conditions like diabetes and hypertension .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dihydro-2H-1lambda6,2,3-benzothiadiazine-1,1,4-trione is unique due to its specific structural features and the diverse range of pharmacological activities it exhibits. Its ability to undergo various chemical reactions and form different derivatives further enhances its potential in scientific research and industrial applications .

Properties

Molecular Formula

C7H6N2O3S

Molecular Weight

198.20 g/mol

IUPAC Name

1,1-dioxo-2,3-dihydro-1λ6,2,3-benzothiadiazin-4-one

InChI

InChI=1S/C7H6N2O3S/c10-7-5-3-1-2-4-6(5)13(11,12)9-8-7/h1-4,9H,(H,8,10)

InChI Key

QBHOTDZUWLHTGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NNS2(=O)=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chlorosulfonyl-benzoic acid methyl ester (7.04 g, 30 mmol) was added to hydrazine hydrate (66 mmol) stirring rapidly in 300 mL ether. The reaction was stirred overnight in an open flask and allowed to slowly concentrate. The remaining solvent was concentrated and the residue was treated with HOAc (3 mL) and DCM. The solution was washed with water, dried over MgSO4, and concentrated to give 3 g of a white solid.
Quantity
7.04 g
Type
reactant
Reaction Step One
Quantity
66 mmol
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

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